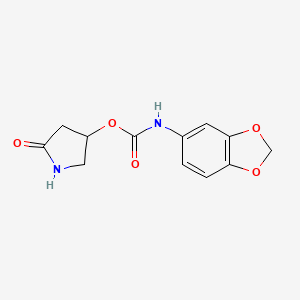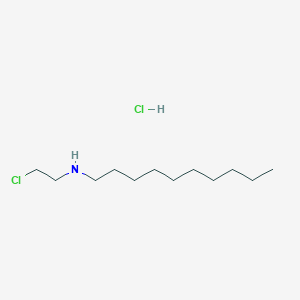
N-(2-chloroethyl)decan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloroethyl)decan-1-amine;hydrochloride is a chemical compound with the molecular formula C12H26ClN. It is a secondary amine with a chloroethyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)decan-1-amine;hydrochloride typically involves the reaction of decan-1-amine with 2-chloroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Decan-1-amine+2-chloroethanol→N-(2-chloroethyl)decan-1-amine
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification and crystallization to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chloroethyl)decan-1-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, resulting in the formation of various oxidation states and products.
Hydrolysis: The compound can be hydrolyzed to form decan-1-amine and 2-chloroethanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.
Hydrolysis: The reaction is carried out in the presence of water and an acid or base catalyst.
Major Products Formed
Substitution Reactions: Various substituted derivatives of N-(2-chloroethyl)decan-1-amine.
Oxidation and Reduction Reactions: Different oxidation states and products depending on the reagents used.
Hydrolysis: Decan-1-amine and 2-chloroethanol.
Aplicaciones Científicas De Investigación
N-(2-chloroethyl)decan-1-amine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies related to cell signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-chloroethyl)decan-1-amine;hydrochloride involves its interaction with molecular targets such as DNA and proteins. The chloroethyl group can form covalent bonds with nucleophilic sites on these molecules, leading to the inhibition of their function. This mechanism is similar to that of other alkylating agents used in chemotherapy, where the compound binds to DNA and prevents cell replication.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-chloroethyl)methylamine (HN2): A nitrogen mustard compound with similar alkylating properties.
Tris(2-chloroethyl)amine (HN3): Another nitrogen mustard with three chloroethyl groups.
2-Chloroethylamine hydrochloride: A simpler compound with a single chloroethyl group.
Uniqueness
N-(2-chloroethyl)decan-1-amine;hydrochloride is unique due to its specific structure, which includes a long alkyl chain (decan-1-amine) and a chloroethyl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
88090-16-8 |
|---|---|
Fórmula molecular |
C12H27Cl2N |
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)decan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H26ClN.ClH/c1-2-3-4-5-6-7-8-9-11-14-12-10-13;/h14H,2-12H2,1H3;1H |
Clave InChI |
MFWSYFGPBXKBPA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNCCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[3-(2-Methylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol](/img/structure/B14382866.png)
![N-[(4-Butoxyphenyl)methyl]-N'-(2,4-difluorophenyl)-N-heptylurea](/img/structure/B14382879.png)

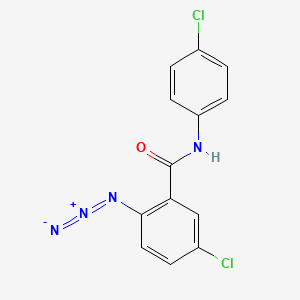
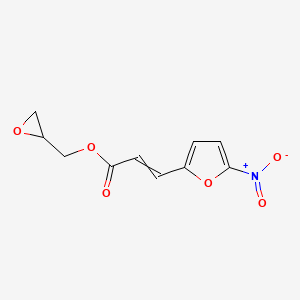
![N-[4-(4-Ethoxy-2-methylphenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14382902.png)
![1-{2-[(Trimethylsilyl)oxy]ethyl}azepane](/img/structure/B14382907.png)
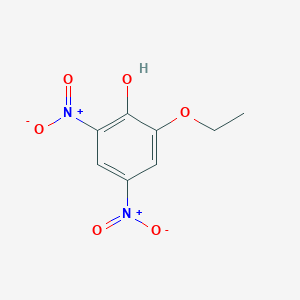
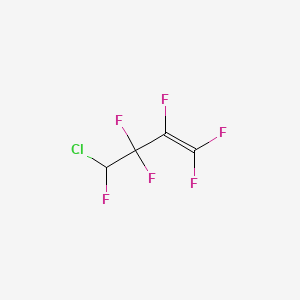
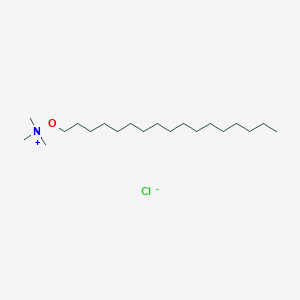
![1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene](/img/structure/B14382935.png)
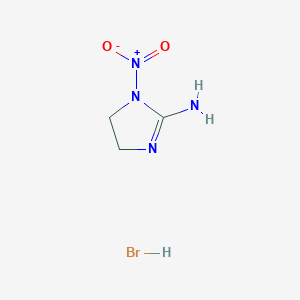
![4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide](/img/structure/B14382960.png)
